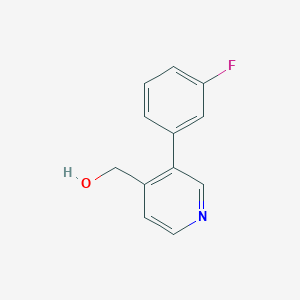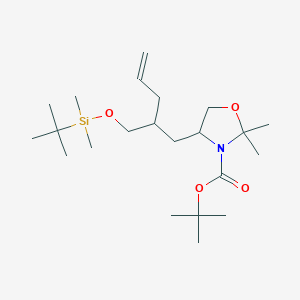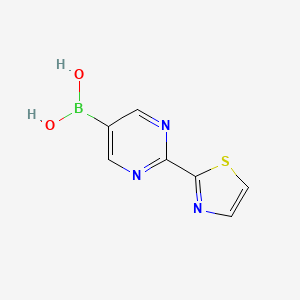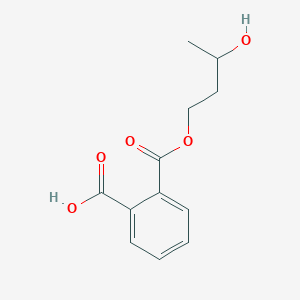
(3-(3-Fluorophenyl)pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Fluorophenyl)pyridin-4-yl)methanol: is an organic compound with the molecular formula C12H10FNO It consists of a pyridine ring substituted with a fluorophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-pyridylboronic acid.
Reaction Steps:
Reaction Conditions: Typical conditions for the Suzuki-Miyaura reaction include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for (3-(3-Fluorophenyl)pyridin-4-yl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: (3-(3-Fluorophenyl)pyridin-4-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)aldehyde or (3-(3-Fluorophenyl)pyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-(3-Fluorophenyl)pyridin-4-yl)amine or (3-(3-Fluorophenyl)pyridin-4-yl)alkane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: (3-(3-Fluorophenyl)pyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronic materials and coatings.
作用機序
The mechanism of action of (3-(3-Fluorophenyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group and pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- (3-(4-Fluorophenyl)pyridin-4-yl)methanol
- (3-(2-Fluorophenyl)pyridin-4-yl)methanol
- (3-(3-Chlorophenyl)pyridin-4-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
- Unique Features: (3-(3-Fluorophenyl)pyridin-4-yl)methanol’s specific substitution pattern provides unique electronic and steric effects, influencing its chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique structure of this compound can make it more suitable for certain specialized uses, such as in the development of specific pharmaceuticals or advanced materials.
特性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC名 |
[3-(3-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-2-9(6-11)12-7-14-5-4-10(12)8-15/h1-7,15H,8H2 |
InChIキー |
BBVFNOXRGVURPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CN=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B14088540.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088555.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)


![1-(4-Tert-butylphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088573.png)



![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088604.png)


